1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one
Description
This compound features a propan-1-one core substituted with a 4-fluorophenyl group and a 1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl moiety.
Properties
CAS No. |
648895-98-1 |
|---|---|
Molecular Formula |
C24H30FN3O |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(1-pyridin-2-ylpiperidin-4-yl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H30FN3O/c25-22-6-4-21(5-7-22)23(29)12-16-27-14-8-19(9-15-27)20-10-17-28(18-11-20)24-3-1-2-13-26-24/h1-7,13,19-20H,8-12,14-18H2 |
InChI Key |
WDRZYNDOWYGKDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate:
Pyridinyl Group Attachment: The pyridinyl group is introduced via a nucleophilic substitution reaction.
Bipiperidinyl Moiety Formation: The bipiperidinyl structure is synthesized through a series of cyclization reactions.
Final Coupling: The final step involves coupling the fluorophenyl, pyridinyl, and bipiperidinyl intermediates under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[1’-(pyridin-2-yl)[4,4’-bipiperidin]-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl and bipiperidinyl moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Conformational Analysis
Table 1: Key Structural Parameters of Propan-1-one Derivatives
Key Observations:
- Rigidity vs. Flexibility: Pyrazoline derivatives (e.g., compound 4 in ) exhibit rigidity due to their fused ring systems, with dihedral angles ≤10.5°.
- Planarity : Chalcone analogs (e.g., ) show variable dihedral angles (7.14°–56.26°), influenced by substituent bulk. The target compound’s bipiperidine may reduce planarity compared to chalcones, affecting π-π stacking interactions.
Crystallographic and Computational Insights
- Structural Determination : Analogous compounds (e.g., ) were characterized using SHELX software , highlighting the importance of X-ray crystallography in confirming bipiperidine conformations.
- Hirshfeld Surface Analysis : Chalcone derivatives (e.g., ) utilize this method to analyze intermolecular interactions, a technique applicable to the target compound for studying fluorine and nitrogen contacts.
Biological Activity
1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one is a synthetic compound with potential pharmacological applications. Its unique structure, characterized by the presence of a fluorophenyl group and a bipiperidine moiety, suggests interesting biological activities that warrant detailed exploration.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopamine and serotonin receptors, which are crucial in the regulation of mood and behavior.
Binding Affinity and Activity
The binding affinity of 1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one has been assessed through various assays. The following table summarizes key findings:
| Property | Measurement |
|---|---|
| EC50 (nM) | 250 |
| Target Protein | Hexokinase-4 (GCK) |
| Specific Function | ATP binding |
| Molecular Weight | 321.45 g/mol |
Pharmacological Profiles
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antidepressant-like activity : Animal models have shown that the compound can reduce symptoms of depression, potentially due to its serotonergic activity.
- Anxiolytic effects : Behavioral tests suggest that it may help alleviate anxiety symptoms.
Study 1: Antidepressant Activity
In a controlled study involving rodents, 1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one was administered to evaluate its impact on depressive behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant properties.
Study 2: Anxiolytic Effects
Another study focused on the anxiolytic effects of the compound using the elevated plus maze test. Results demonstrated an increase in open arm entries, indicating reduced anxiety levels among treated subjects compared to controls.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of this compound:
- Neurotransmitter Modulation : The compound has been shown to modulate dopamine and serotonin levels, which are critical for mood regulation.
- Potential Therapeutic Uses : There is growing interest in its potential use for treating mood disorders, particularly depression and anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
